molecular formula C10H11ClOS B3163046 S-(2-Chloropropionyl)-p-mercaptotoluene CAS No. 883498-52-0

S-(2-Chloropropionyl)-p-mercaptotoluene

Cat. No. B3163046
CAS RN: 883498-52-0
M. Wt: 214.71 g/mol
InChI Key: YZFIEIFBYLSJEJ-UHFFFAOYSA-N
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Description

S-(2-Chloropropionyl)-p-mercaptotoluene (CPMT) is a synthetic compound with a wide range of applications in the laboratory and in scientific research. Due to its unique structure, CPMT has a variety of properties that make it useful in various scientific applications.

Scientific Research Applications

Advances in Sulfur Chemistry for Treatment of Acid Gases

A significant application of sulfur chemistry, potentially involving compounds like S-(2-Chloropropionyl)-p-mercaptotoluene, is in the treatment of acid gases. These gases often contain harmful substances such as H2S, CO2, mercaptans, benzene, toluene, and xylene, which pose risks to human health, the environment, and industrial equipment. Sulfur chemistry plays a pivotal role in desulfurization processes aimed at reducing sulfur content in fuels, such as gasoline, to meet regulatory requirements for lower emissions. The Claus process, a major technology for recovering sulfur from acid gas byproducts, benefits from advancements in sulfur chemistry for more efficient and cost-effective sulfur capture and energy recovery from these gases (Gupta, Ibrahim, & Shoaibi, 2016).

Modern Approaches to Benzothiazole Derivatives

In the context of organic synthesis and potentially relevant to the derivatives of this compound, recent trends highlight the synthesis and transformations of benzothiazole derivatives. These compounds are noted for their biological activity and demand in industrial applications. The research focuses on developing new synthesis methods that are more efficient, such as one-pot and atom economy processes, adhering to green chemistry principles. This highlights the versatility of compounds like this compound as building blocks in organic synthesis for creating pharmacologically active heterocycles and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Graphene-based Materials for Supercapacitor Electrodes

While not directly related to this compound, advancements in the use of graphene-based materials for energy storage applications offer insights into how chemical compounds can enhance material properties for specific applications. Graphene's exceptional electrical conductivity, surface area, and mechanical behavior make it a prime candidate for supercapacitor electrodes. Research in this area may inspire applications for this compound in modifying or enhancing the properties of materials for energy storage devices (Ke & Wang, 2016).

properties

IUPAC Name

S-(4-methylphenyl) 2-chloropropanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c1-7-3-5-9(6-4-7)13-10(12)8(2)11/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFIEIFBYLSJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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